molecular formula C18H14ClN3O B2836331 N-([2,3'-bipyridin]-3-ylmethyl)-3-chlorobenzamide CAS No. 2034268-35-2

N-([2,3'-bipyridin]-3-ylmethyl)-3-chlorobenzamide

Cat. No.: B2836331
CAS No.: 2034268-35-2
M. Wt: 323.78
InChI Key: BTIVQLMIPOIMPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-([2,3'-Bipyridin]-3-ylmethyl)-3-chlorobenzamide is a substituted benzamide derivative featuring a 2,3'-bipyridine moiety linked via a methylene group to a 3-chlorobenzamide scaffold. This compound was synthesized through the reaction of N-(chloromethyl)-3-chlorobenzamide with triethylamine in dry acetone, as reported in Molbank (2015) . The structure combines a chlorinated aromatic ring with a bipyridine system, which may confer unique electronic and steric properties relevant to bioactivity, such as kinase inhibition or receptor binding.

Properties

IUPAC Name

3-chloro-N-[(2-pyridin-3-ylpyridin-3-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClN3O/c19-16-7-1-4-13(10-16)18(23)22-12-15-6-3-9-21-17(15)14-5-2-8-20-11-14/h1-11H,12H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTIVQLMIPOIMPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(=O)NCC2=C(N=CC=C2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-([2,3’-bipyridin]-3-ylmethyl)-3-chlorobenzamide typically involves the coupling of 2,3’-bipyridine with 3-chlorobenzoyl chloride under basic conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis. Common solvents used include dichloromethane or tetrahydrofuran, and bases such as triethylamine or pyridine are employed to neutralize the hydrochloric acid generated during the reaction .

Industrial Production Methods

Industrial production of bipyridine derivatives often involves large-scale coupling reactions using metal catalysts. Methods such as Suzuki coupling, Stille coupling, and Negishi coupling are frequently employed due to their high efficiency and yield . These methods allow for the production of bipyridine derivatives on a commercial scale, facilitating their use in various applications.

Chemical Reactions Analysis

Types of Reactions

N-([2,3’-bipyridin]-3-ylmethyl)-3-chlorobenzamide can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the bipyridine moiety results in bipyridinium salts, while nucleophilic substitution of the chlorobenzamide group can yield various substituted benzamides .

Mechanism of Action

The mechanism of action of N-([2,3’-bipyridin]-3-ylmethyl)-3-chlorobenzamide involves its ability to chelate metal ions, forming stable complexes. These complexes can interact with various molecular targets, such as enzymes and receptors, altering their activity. The bipyridine moiety plays a crucial role in the coordination of metal ions, while the chlorobenzamide group can participate in additional interactions with biological molecules .

Comparison with Similar Compounds

Structural Analogues from Purine-Based CDK Inhibitors

highlights several purine-derived compounds with structural similarities to N-([2,3'-bipyridin]-3-ylmethyl)-3-chlorobenzamide. These analogs share the [2,3'-bipyridin]-5-ylmethylamine backbone but differ in substituents and appended functional groups. Key examples include:

Compound ID Substituent/Functional Group Yield (%) Key Structural Features
17f Pyridin-3-yl, isopropyl-purine 66 Bipyridine linked to purine via methylamine
17g Pyridin-3-yl, isopropyl-purine 82 2,4′-Bipyridine core (vs. 2,3′)
18a Phenyl, isopropyl-purine 30 Aromatic phenyl substituent
18b Benzamide (position 3) 37 Benzamide group on purine scaffold
18c Benzamide (position 4) 41 Para-substituted benzamide
18d 1H-Indol-5-yl 48 Indole substituent for enhanced π-stacking

Key Observations :

  • Core Structure Differences : While this compound lacks the purine moiety present in compounds 17f–18d, its bipyridine-chlorobenzamide framework shares similarities in electronic properties with the purine-based analogs. The absence of purine likely reduces kinase-targeting activity but may improve solubility due to the smaller molecular footprint.
  • Substituent Effects : The 3-chlorobenzamide group in the target compound introduces both steric bulk and electron-withdrawing effects, contrasting with the electron-rich benzamide (18b, 18c) or indole (18d) groups in analogs. This could influence binding affinity in biological systems .
  • Synthetic Yields: The target compound’s synthesis (unreported yield in ) may involve challenges distinct from the purine derivatives.

Physicochemical and Spectroscopic Comparisons

  • NMR Profiles : provides detailed ¹H/¹³C NMR data for analogs (e.g., 17f–18d), which show distinct shifts for protons near substituents. For example, the indole NH proton in 18d resonates at δ 11.2 ppm, while the target compound’s chlorobenzamide protons would likely exhibit downfield shifts (δ 7.5–8.5 ppm) due to the electron-withdrawing chlorine .
  • However, the lack of purine could reduce metabolic instability seen in CDK inhibitors .

Biological Activity

N-([2,3'-bipyridin]-3-ylmethyl)-3-chlorobenzamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound contains a bipyridine moiety that is known for its ability to chelate metal ions and interact with various biological macromolecules. The presence of the chlorobenzamide group enhances its lipophilicity and may contribute to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Metal Ion Chelation : The bipyridine component can chelate metal ions, forming stable complexes that modulate the activity of metalloenzymes.
  • Interaction with Nucleic Acids : The compound may bind to nucleic acids, affecting their stability and function.
  • Protein Interaction : It can also interact with various proteins, potentially inhibiting or enhancing their activity.

Antimicrobial Activity

Research indicates that derivatives of benzamide compounds exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various pathogens:

Pathogen Minimum Inhibitory Concentration (MIC)
Epidermophyton floccosum4 µg/mL
Microsporum gypseum4 µg/mL
Trichophyton mentagrophytes8 µg/mL

These findings suggest that modifications to the benzamide structure can enhance antifungal activity compared to their precursors .

Cancer Therapy

This compound has been explored for its potential as an anticancer agent. Studies have focused on its ability to inhibit specific kinases involved in cancer progression:

  • RET Kinase Inhibition : Certain derivatives have demonstrated moderate to high potency in inhibiting RET kinase activity, which is crucial for tumor growth in certain cancers .

The following table summarizes some key findings related to its anticancer activity:

Compound Target Activity
N-([2,3'-bipyridin]-3-ylmethyl)RET KinaseModerate to high inhibition
Benzamide DerivativesDihydrofolate Reductase (DHFR)Inhibition leading to reduced cell growth

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antifungal properties of various benzamide derivatives against dermatophyte fungi. Results indicated that certain derivatives significantly enhanced the antimicrobial efficacy compared to standard treatments .
  • Cancer Treatment Research : Research on benzamide riboside analogs revealed their dual action on DHFR and IMPDH pathways, suggesting that this compound may similarly affect these pathways, leading to potential applications in cancer therapy .

Q & A

Q. What are the typical synthetic routes for N-([2,3'-bipyridin]-3-ylmethyl)-3-chlorobenzamide, and how can reaction conditions be optimized?

The compound is synthesized via coupling reactions between bipyridine derivatives and substituted benzoyl chlorides. A common method involves reacting 2,3'-bipyridine with 3-chlorobenzoyl chloride under alkaline conditions (e.g., triethylamine or pyridine) to neutralize HCl byproducts . Optimization includes adjusting stoichiometry, temperature (often 0–25°C), and solvent polarity (e.g., dichloromethane or THF). Purity is enhanced through column chromatography or recrystallization .

Q. How is this compound characterized structurally?

Key techniques include:

  • NMR spectroscopy (¹H/¹³C) to confirm proton environments and carbon frameworks.
  • FTIR to identify functional groups (e.g., C=O stretch at ~1675 cm⁻¹, aromatic C–H stretches) .
  • X-ray crystallography for absolute configuration determination, as seen in related bipyridine-benzamide hybrids (e.g., monoclinic space groups, unit cell parameters a = 7.0299 Å, b = 5.3705 Å) .

Q. What are the primary biological targets or activities reported for this compound?

While direct data on this compound is limited, structurally similar analogs (e.g., bromo-substituted variants) show antimicrobial and anticancer activities via metal ion chelation (e.g., binding Fe³⁺/Cu²⁺) and tubulin inhibition (IC₅₀ ~10–20 µM) . Computational docking studies suggest interactions with kinase or protease targets .

Advanced Research Questions

Q. How do substituent positions (e.g., chlorine vs. bromo, bipyridine linkage) affect bioactivity in this compound class?

Comparative studies of analogs reveal:

  • 3-Chloro substituents enhance lipophilicity and membrane permeability compared to bromo derivatives, improving cellular uptake .
  • 2,3'-bipyridine linkages (vs. 3,3') increase conformational flexibility, enabling stronger interactions with helical protein domains .
  • Substitution at the benzamide para-position reduces steric hindrance, optimizing binding to hydrophobic enzyme pockets (e.g., tubulin) .

Q. What experimental strategies resolve contradictions in reported bioactivity data for similar compounds?

Discrepancies (e.g., IC₅₀ variability) arise from assay conditions (e.g., cell line specificity, serum concentration). To address this:

  • Standardize assays using ISO-certified cell lines (e.g., MCF-7 for cancer) .
  • Validate metal-chelation effects via ICP-MS to quantify intracellular ion depletion .
  • Perform dose-response synergy studies with known inhibitors (e.g., paclitaxel) to clarify mechanistic pathways .

Q. How can the compound’s metal-chelating properties be exploited in materials science or catalysis?

The bipyridine moiety acts as a bidentate ligand , forming stable complexes with transition metals (e.g., Co²⁺, Ru²⁺). Applications include:

  • Homogeneous catalysis : Ru complexes for asymmetric hydrogenation (TOF >500 h⁻¹) .
  • Sensor development : Fluorescence quenching via metal coordination (detection limit ~1 nM for Cu²⁺) .
  • MOF synthesis : As a linker for porous frameworks with gas storage potential (BET surface area >1000 m²/g) .

Q. What computational methods are used to predict the compound’s pharmacokinetics and toxicity?

  • ADMET prediction : Tools like SwissADME estimate logP (~3.2) and BBB permeability (CNS MPO score >4) .
  • Molecular dynamics simulations : Analyze binding stability (RMSD <2 Å) to targets like EGFR or PARP .
  • Toxicity profiling : QSAR models predict hepatotoxicity (e.g., ProTox-II) and mutagenicity (AMES test correlations) .

Methodological Considerations

Q. How to design experiments assessing the compound’s stability under physiological conditions?

  • pH stability : Incubate in buffers (pH 2–9) at 37°C for 24h, monitor degradation via HPLC .
  • Metabolic resistance : Use liver microsomes (human/rat) to identify CYP450-mediated oxidation pathways .
  • Light sensitivity : Expose to UV-Vis light (λ = 254–365 nm) and track photodegradation products by LC-MS .

Q. What strategies mitigate synthetic challenges like low yield or byproduct formation?

  • Byproduct suppression : Use scavengers (e.g., polymer-bound amines) to trap unreacted benzoyl chloride .
  • Flow chemistry : Continuous reactors improve heat/mass transfer, boosting yield >80% .
  • Microwave-assisted synthesis : Reduces reaction time (30 min vs. 24h) and minimizes side reactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.